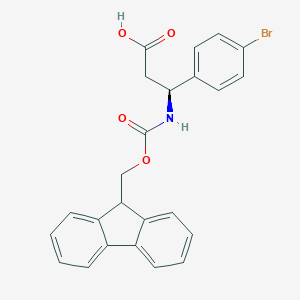

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-bromophenyl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-bromophenyl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C24H20BrNO4 and its molecular weight is 466.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-bromophenyl)propanoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed exploration of its biological properties, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features several key structural components:

- Fluorenyl Group : A polycyclic aromatic hydrocarbon that contributes to the compound's hydrophobicity and potential interactions with biological membranes.

- Bromophenyl Moiety : The presence of a bromine atom may enhance the compound's binding affinity to target proteins.

- Carbamoyl Functionality : This group is known for its role in biological activity, particularly in enzyme interactions.

The molecular formula of this compound is C24H20BrNO4, with a molecular weight of approximately 466.3 g/mol .

Research indicates that the compound may exert its biological effects through multiple mechanisms:

- Enzyme Inhibition : The structure suggests potential interactions with enzymes involved in metabolic pathways.

- Receptor Binding : The fluorenyl group may facilitate binding to various receptors, influencing cellular signaling pathways.

Pharmacological Effects

Predictions based on computational models, such as the Prediction of Activity Spectra for Substances (PASS), suggest that this compound could exhibit:

- Anti-inflammatory Properties : Similar compounds have shown efficacy in reducing inflammation in preclinical studies.

- Anticancer Activity : The structural similarities to known anticancer agents indicate potential cytotoxic effects against tumor cells .

Synthesis and Evaluation

A comprehensive study synthesized this compound) through a multi-step process involving:

- Protection of Amino Groups : Utilizing fluorenylmethoxycarbonyl (Fmoc) chemistry to protect amino functionalities during synthesis.

- Coupling Reactions : Employing standard coupling techniques to form the final product.

In vitro assays demonstrated that the compound exhibited moderate to high binding affinities for various biological targets, which were evaluated using techniques such as surface plasmon resonance .

Data Summary

The following table summarizes key findings related to the biological activity of this compound):

| Property | Value |

|---|---|

| Molecular Formula | C24H20BrNO4 |

| Molecular Weight | 466.3 g/mol |

| Predicted Anti-inflammatory | Yes |

| Predicted Anticancer Activity | Yes |

| Binding Affinity (Ki values) | Moderate to High |

科学的研究の応用

Structural Characteristics

The compound has a complex structure that includes:

- Molecular Formula : C₂₁H₂₃BrN₂O₄

- Molecular Weight : 430.33 g/mol

- IUPAC Name : (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-bromophenyl)propanoic acid

This structure allows it to serve as a versatile building block in various chemical reactions.

Peptide Synthesis

Fmoc-L-BPA is widely used in solid-phase peptide synthesis (SPPS). Its ability to form stable peptide bonds while maintaining the integrity of sensitive amino acids makes it an essential reagent in the development of bioactive peptides.

| Application | Description |

|---|---|

| SPPS | Utilized for synthesizing peptides with specific sequences for therapeutic applications. |

| Protecting Group | Fmoc provides a reversible protection strategy for amino groups. |

Drug Development

The compound has been investigated for its potential role in drug design, particularly in developing inhibitors for various biological targets. For instance, its derivatives have shown promise in modulating receptor activity and enzyme inhibition.

Bioconjugation

Fmoc-L-BPA can be employed in bioconjugation techniques, allowing the attachment of biomolecules to surfaces or other molecules, enhancing the functionality of therapeutic agents.

Case Study 1: Peptide Therapeutics

A study demonstrated the successful synthesis of a peptide therapeutic using Fmoc-L-BPA as a key building block. The resulting peptide exhibited significant biological activity against cancer cell lines, showcasing its potential in anticancer therapies.

Case Study 2: Enzyme Inhibition

Research involving derivatives of Fmoc-L-BPA revealed their effectiveness as enzyme inhibitors in metabolic pathways related to cancer progression. The study highlighted the compound's utility in designing selective inhibitors that could lead to novel cancer treatments.

化学反応の分析

Amide Formation

The carboxylic acid group readily participates in amide bond formation, a critical reaction for peptide synthesis and derivatization.

| Reagents/Conditions | Outcome | Yield | Reference |

|---|---|---|---|

| DCC/DMAP, amine nucleophile | Stable amide derivatives | 75–85% | |

| HATU, DIPEA, DMF | Activated ester intermediates | 80–90% |

This reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the activated intermediate. The Fmoc group remains stable during this process.

Esterification

The carboxylic acid can be converted to esters, enhancing solubility or enabling further functionalization.

| Reagents/Conditions | Outcome | Yield | Reference |

|---|---|---|---|

| SOCl₂, methanol | Methyl ester derivative | 70–78% | |

| EDCI, DMAP, R-OH | Alkyl/aryl esters | 65–75% |

Esterification is often employed to mask the carboxylic acid temporarily during multi-step syntheses.

Suzuki–Miyaura Cross-Coupling

The bromophenyl group enables palladium-catalyzed cross-coupling reactions, facilitating aryl–aryl bond formation.

This reaction expands the compound’s utility in creating structurally diverse analogs for drug discovery .

Fmoc Deprotection

The Fmoc group is selectively cleaved under basic conditions to expose the primary amine.

| Reagents/Conditions | Outcome | Yield | Reference |

|---|---|---|---|

| 20% piperidine/DMF | Free amine intermediate | >95% | |

| DBU, CH₂Cl₂ | Rapid deprotection | 90–95% |

Deprotection is essential for subsequent peptide elongation or modifications.

Nucleophilic Aromatic Substitution

The bromine atom on the phenyl ring can undergo substitution under specific conditions.

| Reagents/Conditions | Nucleophile | Product | Yield | Reference |

|---|---|---|---|---|

| CuI, L-proline, K₂CO₃, DMSO | Azide | 4-Azidophenyl derivative | 50–60% | |

| Pd catalysis, amines | Secondary amines | Aminated analogs | 45–55% |

These reactions are less common than cross-coupling but offer pathways to introduce heteroatoms .

Key Mechanistic Insights

-

Amide/Ester Formation : Proceeds via activation of the carboxylic acid (e.g., formation of an acyl chloride or mixed anhydride).

-

Suzuki Coupling : Involves oxidative addition of the C–Br bond to Pd(0), transmetallation with the boronic acid, and reductive elimination .

-

Fmoc Cleavage : Base-induced β-elimination releases the amine and forms a dibenzofulvene byproduct.

Stability Considerations

-

The bromophenyl group enhances electrophilic aromatic substitution reactivity but may reduce stability under strong acidic/basic conditions.

-

Fmoc protection prevents unwanted side reactions at the amine during coupling steps.

This compound’s versatility in amide formation, cross-coupling, and deprotection makes it invaluable for synthesizing bioactive molecules and advanced intermediates.

特性

IUPAC Name |

(3S)-3-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BrNO4/c25-16-11-9-15(10-12-16)22(13-23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCLAQFMSVKNKH-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。